molecular formula C12H16NO3P B8734910 2-Diethoxyphosphoryl-2-phenylacetonitrile CAS No. 43055-48-7

2-Diethoxyphosphoryl-2-phenylacetonitrile

Cat. No. B8734910
Key on ui cas rn: 43055-48-7
M. Wt: 253.23 g/mol
InChI Key: OOAAVAAUXUISIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193725B2

Procedure details

To a stirred solution of benzyl cyanide (2.5 g) in dry tetrahydrofuran (25 mL), slowly added lithium hexamethyl disilazane (26 mL, 1.0M in THF) under nitrogen atmosphere at −78° C. The reaction mixture was stirred at −78° C. for 1 hour and chloro diethyl phosphite (5 g) was added slowly under nitrogen atmosphere at −78° C. The reaction mixture was stirred at −78° C. for about 2 hours and quenched with saturated ammonium chloride solution (25 mL). The reaction mixture was diluted with ethyl acetate (50 mL) and aqueous layer was extracted with ethyl acetate (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvent under reduced pressure gave crude diethyl cyano(phenyl)methylphosphonate (3 g) as yellow liquid, which was used without any purification. 1H NMR (CDCl3): δ 1.24-1.28 (t, 3H), 1.30-1.33 (t, 3H), 4.14-3.90 (m, 4H), 4.20 (d, 1H), δ 7.45-7.20 (m, 5H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
chloro diethyl phosphite
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)N[Si](C)(C)C.[Li].[P:20]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:21]Cl>O1CCCC1>[C:8]([CH:1]([P:20](=[O:21])([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)#[N:9] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Li]
Step Three
Name
chloro diethyl phosphite
Quantity
5 g
Type
reactant
Smiles
P(OCl)(OCC)OCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride solution (25 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (50 mL) and aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C1=CC=CC=C1)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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